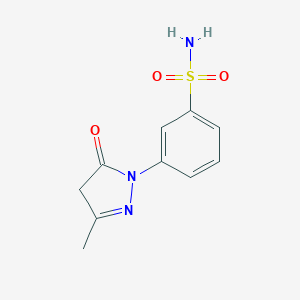

3-Metil-1-(3'-sulfoamidofenil)-5-pirazolona

Descripción general

Descripción

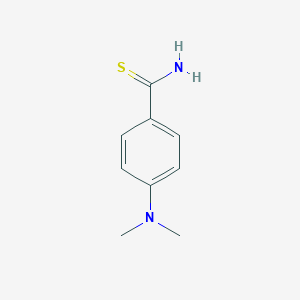

“3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide” is a chemical compound with the molecular formula C10H11N3O3S . It is related to a class of compounds known as pyrazoles, which have been found to have various biological activities .

Synthesis Analysis

The synthesis of this compound and its analogs is a topic of ongoing research. While specific synthesis methods for this exact compound were not found, related compounds have been synthesized through various methods .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C10H11N3O3S/c1-7-5-10(14)13(12-7)8-3-2-4-9(6-8)17(11,15)16/h2-4,6H,5H2,1H3,(H2,11,15,16) . This indicates the presence of a pyrazole ring attached to a benzenesulfonamide group.

Mecanismo De Acción

The exact mechanism of action of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the metabolism of folic acid, which is an essential nutrient for cellular growth and development. By inhibiting DHFR, 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide can interfere with the metabolism of folic acid, leading to reduced cell growth and proliferation.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide are still being studied. However, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which can lead to reduced cell growth and proliferation. In addition, 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide has been shown to inhibit the enzyme thymidylate synthase (TS), which is involved in the synthesis of DNA. By inhibiting TS, 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide can interfere with DNA synthesis, leading to reduced cell proliferation and cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide in lab experiments is its low cost and relative ease of synthesis. It is also relatively stable, making it suitable for use in a variety of laboratory settings. However, 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a strong inhibitor of DHFR and TS, and the concentrations needed for effective inhibition can be difficult to achieve in a laboratory setting. In addition, 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide can be toxic to cells at higher concentrations, so care must be taken to ensure that the concentrations used are not too high.

Direcciones Futuras

Given its potential as a drug target and its ability to inhibit DHFR and TS, 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide could be further investigated as a potential treatment for various diseases. In addition, its use as a corrosion inhibitor and flame retardant could be further explored. Finally, 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide could be studied for its potential use in the synthesis of various organic compounds, including drugs and pharmaceutical intermediates.

Métodos De Síntesis

The synthesis of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a two-step process. The first step involves the reaction of 3-methylbenzenesulfonyl chloride with hydrazine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a hydrazine derivative of 3-methylbenzenesulfonamide. The second step involves the reaction of this hydrazine derivative with an alkylating agent such as methyl iodide or ethyl bromide. This reaction produces 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide.

Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de la “3-Metil-1-(3'-sulfoamidofenil)-5-pirazolona”:

Evaluación Biológica

Estos compuestos tienen posibles aplicaciones biológicas y se analizaron frente a la fosfatasa alcalina recombinante humana, incluidas la fosfatasa alcalina no específica de tejido humano (h-TNAP), la fosfatasa alcalina intestinal específica de tejido humano (h-IAP), la fosfatasa alcalina placentaria humana (h-PLAP) y la fosfatasa alcalina de células germinales humanas (h-GCAP) .

Evaluación Antileishmanial y Antimalárica

Se realizó un estudio de simulación molecular para justificar la potente actividad antipromastigote in vitro de un compuesto con este grupo, que tiene un patrón de ajuste deseable en el bolsillo LmPTR1 (sitio activo) caracterizado por una menor energía libre de unión .

Química Medicinal

El compuesto es significativo en la química medicinal para el desarrollo de nuevos agentes terapéuticos debido a sus propiedades estructurales .

Propiedades

IUPAC Name |

3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-7-5-10(14)13(12-7)8-3-2-4-9(6-8)17(11,15)16/h2-4,6H,5H2,1H3,(H2,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVVGQURNHNITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC(=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058984 | |

| Record name | Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89-29-2 | |

| Record name | 3-Methyl-1-(3-sulfamidophenyl)-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-(4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23GE66VPA5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)

![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)